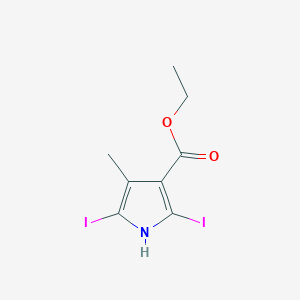
Ethyl 2,5-diiodo-4-methyl-1h-pyrrole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2,5-diiodo-4-methyl-1h-pyrrole-3-carboxylate is a heterocyclic organic compound that belongs to the pyrrole family. Pyrroles are five-membered aromatic rings containing one nitrogen atom. This particular compound is characterized by the presence of two iodine atoms at positions 2 and 5, a methyl group at position 4, and an ethyl ester group at position 3. The compound’s unique structure makes it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2,5-diiodo-4-methyl-1h-pyrrole-3-carboxylate typically involves the iodination of a pyrrole precursor. One common method includes the reaction of 4-methyl-1H-pyrrole-3-carboxylate with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive iodine species.
Types of Reactions:
Substitution Reactions: The iodine atoms in this compound can be substituted with other nucleophiles. For example, reaction with thiolates can replace the iodine atoms with sulfur-containing groups.
Oxidation and Reduction: The compound can undergo oxidation reactions, particularly at the nitrogen atom, leading to the formation of N-oxides. Reduction reactions can also occur, potentially reducing the ester group to an alcohol.
Common Reagents and Conditions:
Substitution: Thiolates, amines, and other nucleophiles in the presence of a base.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted pyrroles can be obtained.
Oxidation Products: N-oxides and other oxidized derivatives.
Reduction Products: Alcohols and other reduced derivatives.
Aplicaciones Científicas De Investigación
Ethyl 2,5-diiodo-4-methyl-1h-pyrrole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of ethyl 2,5-diiodo-4-methyl-1h-pyrrole-3-carboxylate is not fully understood. its biological activity is thought to be related to its ability to interact with cellular targets such as enzymes and receptors. The iodine atoms may play a role in enhancing the compound’s binding affinity to these targets, leading to various biological effects.
Comparación Con Compuestos Similares
Ethyl 4-methyl-1H-pyrrole-3-carboxylate: Lacks the iodine atoms, making it less reactive in certain substitution reactions.
2,5-Diiodo-1H-pyrrole-3-carboxylate: Similar structure but without the ethyl ester group, affecting its solubility and reactivity.
4-Methyl-1H-pyrrole-3-carboxylate: A simpler analog without the iodine atoms, used in different synthetic applications.
Uniqueness: Ethyl 2,5-diiodo-4-methyl-1h-pyrrole-3-carboxylate is unique due to the presence of both iodine atoms and the ethyl ester group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Propiedades
Número CAS |
5448-13-5 |
|---|---|
Fórmula molecular |
C8H9I2NO2 |
Peso molecular |
404.97 g/mol |
Nombre IUPAC |
ethyl 2,5-diiodo-4-methyl-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C8H9I2NO2/c1-3-13-8(12)5-4(2)6(9)11-7(5)10/h11H,3H2,1-2H3 |
Clave InChI |
WBTKKELHKSKSRS-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(NC(=C1C)I)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Cobalt, [dihydrogen 3,7,12,17-tetramethyl-8,13-divinyl-2,18-porphinedipropionato(2-)]-](/img/structure/B12898299.png)
![2-{2-[(3-Amino-1-imino-1H-isoindol-6-yl)sulfanyl]ethoxy}ethan-1-ol](/img/structure/B12898313.png)
![2-[Bis(2-methoxyphenyl)phosphanyl]benzaldehyde](/img/structure/B12898319.png)

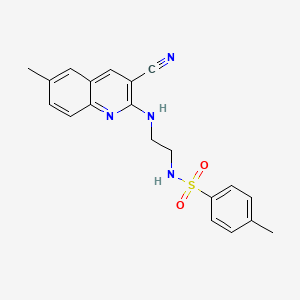
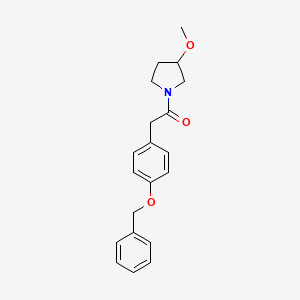
![2,7-Dichloroimidazo[1,2-c]pyrimidin-5-amine](/img/structure/B12898342.png)
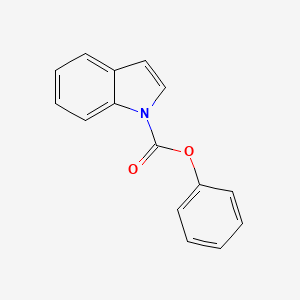

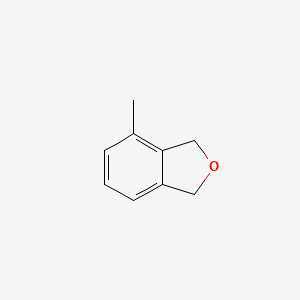
![5-Oxazolol, 4-[(3-bromo-4-hydroxyphenyl)methyl]-2-(trifluoromethyl)-](/img/structure/B12898372.png)
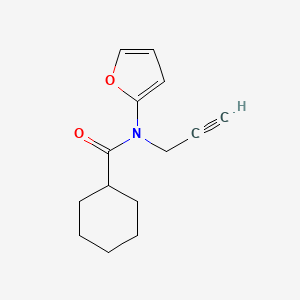
![4-Bromo-2-trifluoromethylbenzo[h]quinoline](/img/structure/B12898379.png)
![1,2-Diphenylimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B12898382.png)
